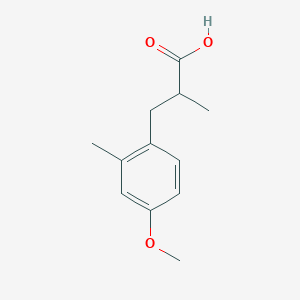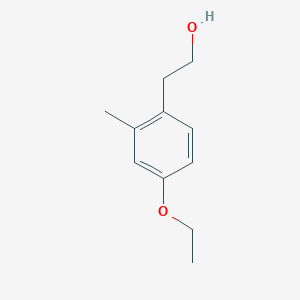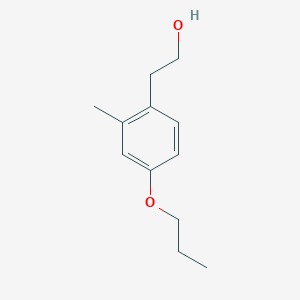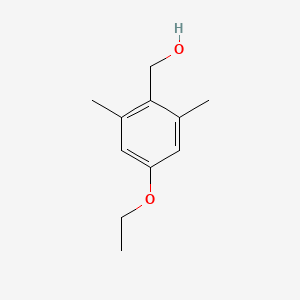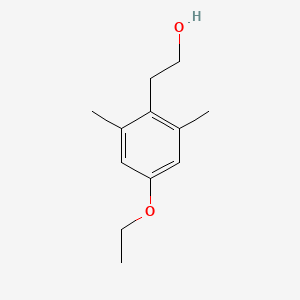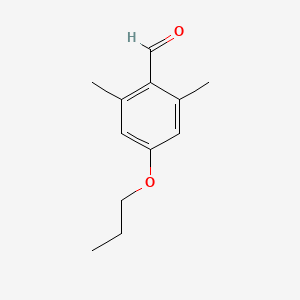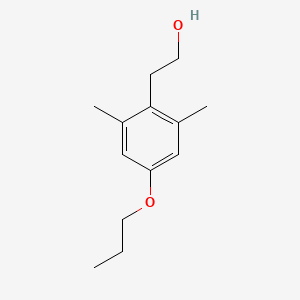
2,6-Dimethyl-4-n-propoxyphenethyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-n-propoxyphenethyl alcohol is an organic compound with the molecular formula C13H20O2. It is a phenethyl alcohol derivative characterized by the presence of two methyl groups at the 2 and 6 positions, and a propoxy group at the 4 position on the benzene ring. This compound is of interest in various fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-n-propoxyphenethyl alcohol typically involves the alkylation of 2,6-dimethylphenol with n-propyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Friedel-Crafts alkylation reaction with ethylene oxide to introduce the phenethyl alcohol moiety.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and purity. Catalysts such as aluminum chloride can be used to facilitate the Friedel-Crafts reaction, and purification steps like distillation or recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-4-n-propoxyphenethyl alcohol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alcohol group to an alkane using reagents such as lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide under reflux conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-4-n-propoxyphenethyl alcohol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-4-n-propoxyphenethyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenethyl alcohol moiety can form hydrogen bonds with active sites, while the propoxy group may enhance lipophilicity and membrane permeability. These interactions can modulate biochemical pathways and elicit biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylphenol: Lacks the propoxy and phenethyl alcohol groups.
4-n-Propoxyphenol: Lacks the dimethyl and phenethyl alcohol groups.
Phenethyl alcohol: Lacks the dimethyl and propoxy groups.
Uniqueness
2,6-Dimethyl-4-n-propoxyphenethyl alcohol is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the propoxy and phenethyl alcohol groups, along with the dimethyl substitutions, makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
2-(2,6-dimethyl-4-propoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-4-7-15-12-8-10(2)13(5-6-14)11(3)9-12/h8-9,14H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNGJQJJNFYLPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C(=C1)C)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
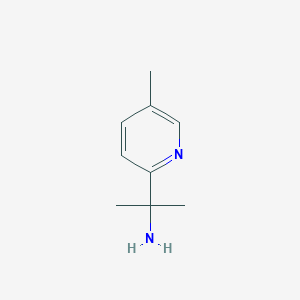
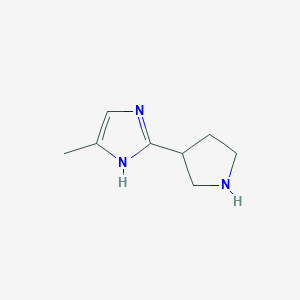
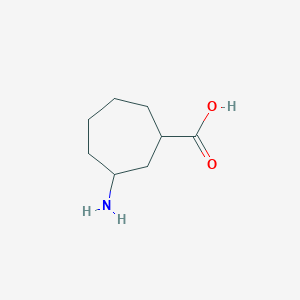
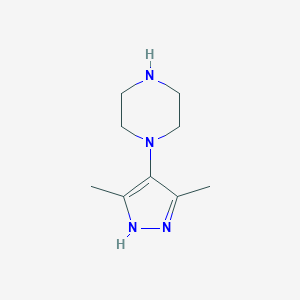
![1,2,3,4-Tetrahydropyrazino[1,2-a]indol-9-ol](/img/structure/B7901376.png)
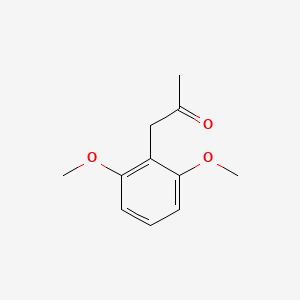
![5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B7901386.png)
